2,2'-Bipyridine-4,4'-dicarboxylic acid

Overview

Description

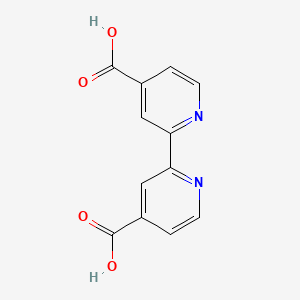

2,2’-Bipyridine-4,4’-dicarboxylic acid is an organic compound with the molecular formula C12H8N2O4. It is a derivative of bipyridine, featuring carboxylic acid groups at the 4 and 4’ positions. This compound is known for its ability to act as a bidentate ligand, forming stable complexes with various metal ions. Its unique structure and properties make it valuable in various scientific and industrial applications .

Preparation Methods

Five-Step Synthesis via Sequential Coupling and Functionalization

The first method, described in CN102199120B, involves a five-step reaction sequence starting from cost-effective precursors. This approach emphasizes mild reaction conditions and reduced environmental footprint, making it suitable for industrial scaling.

Reaction Sequence and Optimization

The synthesis begins with the methylation of 2-chloro-4-vinylpyridine (2-Cl-4-VP) to form 2-chloro-4-VP methyl ester. This intermediate undergoes Ullmann-type coupling under reflux with a copper catalyst to generate the bipyridine core. Subsequent hydrolysis and oxidation steps introduce carboxylic acid groups at the 4 and 4' positions.

Key parameters include:

- Reflux duration : 5 hours for the coupling step, monitored via thin-layer chromatography (TLC) to ensure completion.

- Catalyst system : Copper(I) iodide and 1,10-phenanthroline, which enhance coupling efficiency while minimizing side reactions.

- Oxidation agent : Aqueous potassium permanganate (KMnO₄) under acidic conditions, achieving >85% conversion to the dicarboxylic acid.

Purification and Yield

The final product is purified through recrystallization from a mixed solvent system (ethanol/water), yielding 72–78% pure 4,4'-dcbpy. Notably, this method avoids hazardous halogenated solvents, aligning with green chemistry principles.

Direct Oxidation of 4-Methyl-2-(4-Methylpyridin-2-yl)pyridine

The second approach, patented in CN104892503A, simplifies the synthesis by directly oxidizing 4-methyl-2-(4-methylpyridin-2-yl)pyridine using KMnO₄ and nitric acid (HNO₃). This one-pot method reduces the number of isolation steps but requires stringent control over oxidation conditions.

Oxidation Mechanism and Conditions

The methyl groups at the 4 and 4' positions are oxidized to carboxylic acids via a radical mechanism initiated by KMnO₄. Nitric acid acts as both a proton source and oxidizing agent, enhancing the reaction rate.

Critical parameters include:

- Temperature : Maintained at 80–90°C to prevent over-oxidation of the pyridine rings.

- Molar ratios : A 1:4 ratio of substrate to KMnO₄ ensures complete conversion, with excess HNO₃ (10 equiv) to stabilize intermediates.

- Reaction time : 12–16 hours, monitored by pH titration to confirm acid formation.

Work-Up and Crystallization

Post-reaction, the mixture is filtered to remove manganese dioxide (MnO₂) byproducts, and the filtrate is acidified with hydrochloric acid (HCl) to precipitate 4,4'-dcbpy. Recrystallization from deionized water yields 65–70% pure product, with residual Mn²⁺ ions removed via ion-exchange resins.

Comparative Analysis of Synthesis Methods

The table below contrasts the two methods across key metrics:

The five-step method offers higher purity and scalability but requires longer synthesis time. In contrast, the direct oxidation route is faster but generates acidic waste, necessitating additional neutralization steps.

Crystallographic and Spectroscopic Characterization

X-ray diffraction data from [RuCl(terpy)(4,4'-dcbpy)]ClO₄·C₂H₅OH·H₂O (where terpy = 2,2':6',2''-terpyridine) reveals intermolecular interactions critical for stabilizing the 4,4'-dcbpy ligand. The bipyridine ligands exhibit face-to-face stacking with interplanar distances of 3.65–3.72 Å, confirming their rigidity and suitability for forming coordination polymers.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyridine-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a suitable catalyst.

Substitution: Alcohols or amines in the presence of a dehydrating agent.

Major Products:

Oxidation: Various oxidized derivatives.

Reduction: Reduced bipyridine derivatives.

Substitution: Esters, amides, and other substituted products.

Scientific Research Applications

Coordination Chemistry

Metal Complex Formation

2,2'-Bipyridine-4,4'-dicarboxylic acid serves as a bidentate ligand in the formation of metal complexes. These complexes are utilized in various catalytic processes due to their ability to stabilize metal ions and enhance reactivity. For instance, studies have demonstrated its use in synthesizing ruthenium(II) complexes that exhibit significant anticancer properties through DNA binding and cytotoxicity against various cancer cell lines .

Table 1: Selected Metal Complexes with this compound

| Metal Ion | Complex Type | Application |

|---|---|---|

| Ruthenium | [RuCl2(H2L)(S-DMSO)2] | Anticancer activity |

| Copper | Cu(II)-Dcbpy Complex | Catalytic applications |

| Iron | Fe-Dcbpy/CN Catholyte | Redox flow batteries |

Catalysis

CO2 Cycloaddition

Recent research has highlighted the role of this compound in enhancing the catalytic performance of coordination polymers for CO2 cycloaddition reactions at ambient pressure. The design of interpenetrating ZnII/LnIII heterometallic coordination polymers incorporating this ligand has shown improved catalytic efficiency .

Dye-Sensitized Solar Cells (DSSCs)

The compound is widely used in the development of organometallic photosensitizers for dye-sensitized solar cells. The carboxylic acid groups enable effective anchoring onto TiO2 surfaces, which enhances the stability and electronic coupling of the dye with the semiconductor material. Notable dyes such as N3 and N719 utilize this ligand to achieve energy conversion efficiencies exceeding 10% under standard testing conditions .

Photocatalysis

Iridium Complexes

In photocatalytic applications, this compound has been employed as an anchoring unit for iridium(III) complexes. These complexes have demonstrated promising photocatalytic activity for various organic transformations while also undergoing toxicological assessments to ensure safety in potential applications .

Biological Applications

Antioxidant Activity and Cytotoxicity

Research indicates that metal complexes formed with this compound exhibit significant antioxidant properties and cytotoxicity against cancer cells. The incorporation of carboxylic acid functionalities enhances their ability to bind DNA and proteins, leading to increased biological activity .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of ruthenium(II) complexes containing this compound against human cancer cell lines such as HeLa and MCF7. Results showed substantial cytotoxicity compared to standard treatments like cisplatin .

Case Study 2: Efficiency in DSSCs

The performance of dye-sensitized solar cells utilizing Dcbpy-based dyes was analyzed under AM 1.5 irradiation conditions. The findings demonstrated that these cells achieved high energy conversion efficiencies due to the effective electron injection facilitated by the bipyridyl structure .

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine-4,4’-dicarboxylic acid involves its ability to coordinate with metal ions through its nitrogen and carboxyl groups. This coordination can stabilize metal ions in various oxidation states, facilitating redox reactions and other chemical processes. The compound’s bidentate nature allows it to form stable chelates, which are crucial in catalysis and other applications .

Comparison with Similar Compounds

- 2,2’-Bipyridine-5,5’-dicarboxylic acid

- Biphenyl-4,4’-dicarboxylic acid

- Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate

- 2,2’-Bipyridine-4-carboxylic acid

Uniqueness: 2,2’-Bipyridine-4,4’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in coordination chemistry and catalysis .

Biological Activity

2,2'-Bipyridine-4,4'-dicarboxylic acid (H₂dcbpy) is a versatile ligand that has garnered attention for its biological activity, particularly in the context of metal complexes. This compound exhibits significant interactions with biological macromolecules, including DNA and proteins, and has potential applications in medicinal chemistry and nanotechnology.

Structural Characteristics

The structure of this compound features two pyridine rings connected by a carbon-carbon bond, with carboxylic acid groups (-COOH) at the 4 and 4' positions. This unique arrangement allows for chelation with metal ions, influencing its biological properties.

1. DNA and Protein Binding

Research has demonstrated that H₂dcbpy and its metal complexes exhibit notable binding affinities to DNA. For instance, studies involving ruthenium(II) complexes containing H₂dcbpy showed that these complexes bind to calf thymus DNA (CT-DNA) primarily through groove binding mechanisms. The binding affinity varies depending on the positioning of the carboxylic acid groups, with the 4,4' positions providing favorable interactions due to reduced steric hindrance compared to other positions .

Table 1: Binding Affinities of Ruthenium Complexes with DNA

| Complex | Binding Mode | Affinity (M^-1) |

|---|---|---|

| RuCl₂(H₂dcbpy) | Groove Binding | High |

| RuCl₂(bpy) | Intercalation | Moderate |

| RuCl₂(H₂dcbpy-5,5') | Groove Binding | Lower |

2. Antioxidant Activity

The antioxidant properties of H₂dcbpy have been investigated through various assays. The presence of carboxylic acid groups enhances its ability to scavenge free radicals. Comparative studies with standard antioxidants like vitamin C indicated that H₂dcbpy exhibits comparable or superior activity under certain conditions .

3. Cytotoxicity

Cytotoxicity assays performed on cancer cell lines (e.g., HeLa and MCF7) revealed that ruthenium complexes of H₂dcbpy exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The IC₅₀ values for these complexes were found to be significantly lower than those for traditional chemotherapeutics like cisplatin .

Table 2: Cytotoxicity of Ruthenium Complexes

| Complex | Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| RuCl₂(H₂dcbpy) | HeLa | 25 | High |

| RuCl₂(H₂dcbpy-5,5') | MCF7 | 30 | Moderate |

| Cisplatin | HeLa | 10 | Low |

Case Study 1: Nanocomposite Synthesis

A recent study synthesized a molybdenum nanocomposite using H₂dcbpy as a ligand. The resulting Mo/BPDA nanocomposite demonstrated significant antibacterial and antifungal activities with minimum inhibitory concentrations (MICs) ranging from 2 to 256 µg/mL. In vitro tests against cancer cell lines showed promising anticancer activity with IC₅₀ values between 33-43 µg/mL .

Case Study 2: Photochemical Behavior

Research into the photochemical properties of ruthenium(II) complexes containing H₂dcbpy revealed their potential as photodynamic therapy agents. These complexes exhibited high luminescence efficiency and were effective in generating reactive oxygen species (ROS) upon light activation, leading to enhanced cytotoxic effects against cancer cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid to improve yields?

- Methodological Answer : Traditional synthesis involves oxidizing 4,4'-dimethyl-2,2'-bipyridine with KMnO₄, but yields are low (<40%). A superior approach uses dichromate acid (H₂Cr₂O₇) under reflux, achieving 85% yield. Key steps include controlled temperature during oxidation and purification via recrystallization to isolate the dicarboxylic acid derivative .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the absence of methyl groups and presence of carboxylic acid protons (δ ~13 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500-3500 cm⁻¹ (broad O-H) validate carboxylic acid functionality .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves coordination geometry in metal complexes (e.g., octahedral Ru(II) complexes) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (GHS Category 2/2A) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound enhance the performance of dye-sensitized solar cells (DSSCs)?

- Methodological Answer : As an electron-accepting ligand in Ru(II) sensitizers (e.g., K-19, N719), it anchors to TiO₂ via carboxylic groups, improving electron injection. Co-adsorption with 4-guanidinobutyric acid (GBA) reduces charge recombination, increasing open-circuit voltage (ΔVₒc ≈ 50 mV) . Optimize dye loading by adjusting the molar ratio of sensitizer to co-adsorbent during TiO₂ film preparation.

Q. What role does this compound play in designing metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : Its dicarboxylic acid groups enable coordination with metal nodes (e.g., Zn²⁺, Ln³⁺) to form heterometallic MOFs. For example, doping UiO-67 MOFs with Ru(II)-dcbpy (dcbpy = this compound) enhances CO₂ cycloaddition catalysis at ambient pressure. Ligand substitution (e.g., 8–15% BipyDC in Al-MOFs) tailors pore functionality for selective gas adsorption .

Q. How do structural modifications of this ligand affect the biological activity of its metal complexes?

- Methodological Answer : Carboxylic acid groups influence DNA/protein binding and cytotoxicity. Ru(II) complexes (e.g., [RuCl₂(H₂L)(DMSO)₂]) exhibit groove-binding to CT-DNA (Kₐ ≈ 10⁴ M⁻¹) and static quenching of BSA fluorescence. Complexes with 4,4'-dicarboxylic acid show higher antioxidant activity (IC₅₀ ≈ 20 μM for DPPH scavenging) and selective cytotoxicity against cancer cells (e.g., HCT-15, HeLa) compared to non-carboxylated analogs .

Q. What strategies resolve contradictions in reported catalytic efficiencies of coordination polymers using this ligand?

- Methodological Answer : Variability arises from synthesis conditions (e.g., hydrothermal vs. solvothermal) and metal center choice. For example, ZnII/LnIII polymers exhibit higher CO₂ cycloaddition yields (>90%) under ambient conditions due to Lewis acid-base synergy. Use in situ FTIR or XAS to monitor intermediate species and refine reaction mechanisms .

Q. Data Highlights

-

Synthesis Yield Comparison :

Oxidizing Agent Yield (%) Reference KMnO₄ <40 H₂Cr₂O₇ 85 -

Biological Activity of Ru(II) Complexes :

Complex DPPH IC₅₀ (μM) HCT-15 IC₅₀ (μM) [RuCl₂(H₂L1)(DMSO)₂] 22.3 18.5 Non-carboxylated 45.6 >100

Properties

IUPAC Name |

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPLCAKVOYHAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6813-38-3 | |

| Record name | 2 2'-bipyridine-4 4'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.